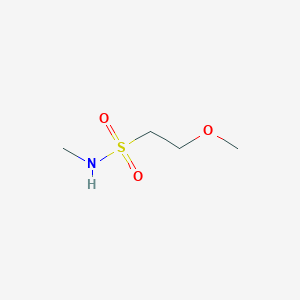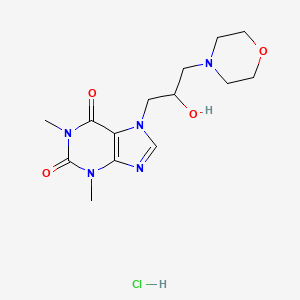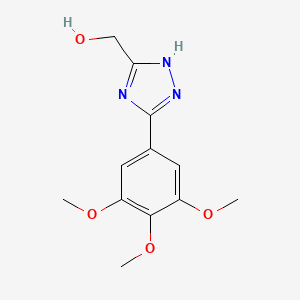
2-methoxy-N-methylethane-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methoxy-N-methylethane-1-sulfonamide is a chemical compound with the CAS Number: 1247484-95-2 . It has a molecular weight of 153.2 and its IUPAC name is 2-methoxy-N-methylethanesulfonamide . The compound is typically stored at room temperature and is available in liquid form .
Molecular Structure Analysis
The InChI code for 2-methoxy-N-methylethane-1-sulfonamide is 1S/C4H11NO3S/c1-5-9(6,7)4-3-8-2/h5H,3-4H2,1-2H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
2-methoxy-N-methylethane-1-sulfonamide is a liquid at room temperature . Its molecular formula is C4H11NO3S . Unfortunately, specific physical and chemical properties like boiling point, melting point, and solubility were not found in the retrieved data.Aplicaciones Científicas De Investigación
Proton Exchange Membranes for Fuel Cells
2-methoxy-N-methylethane-1-sulfonamide, through its structural relevance to sulfonated poly(arylene ether sulfone) copolymers, has applications in the development of proton exchange membranes (PEMs) for fuel cells. The introduction of sulfonated side chains into poly(arylene ether sulfone) containing methoxy groups enhances proton conductivity, making these materials suitable for PEM fuel cell applications. The comb-shaped copolymers derived from these processes exhibit high proton conductivity, demonstrating their potential as efficient polyelectrolyte membrane materials for energy conversion technologies (Kim, Robertson, & Guiver, 2008).
Organic Synthesis and Protecting Group Removal
In organic synthesis, 2-methoxy-N-methylethane-1-sulfonamide related compounds, such as p-methoxybenzyl ethers, are utilized for protecting group strategies. These compounds can transfer from alcohols to sulfonamides in the presence of catalytic trifluoromethanesulfonic acid, facilitating protecting group removal with high yields. This method provides a straightforward approach to modifying sulfonamide-functionalized resins, allowing for efficient cleavage of p-methoxybenzyl ethers with minimal purification required (Hinklin & Kiessling, 2002).
Sultam Synthesis
2-methoxy-N-methylethane-1-sulfonamide serves as a precursor in the synthesis of sultams, which are cyclic sulfonamides with potential biological activities. The reaction of (methoxycarbonylmethane)sulfonanilides with α, ω-dihaloalkanes in the presence of K2CO3-DMF leads to the formation of sultams. This process demonstrates sensitivity to the electronic effects of substituents on the aromatic nucleus, indicating the versatility of sulfonamide derivatives in synthesizing compounds with varied chemical properties and potential applications in medicinal chemistry (Rassadin, Tomashevskii, Sokolov, & Potekhin, 2008).
Antimicrobial Activities
Sulfonamides, including derivatives of 2-methoxy-N-methylethane-1-sulfonamide, possess broad antimicrobial activities against pathogenic strains of gram-positive and gram-negative bacteria. Novel sulfonamides synthesized with structural variations have been assessed for their antimicrobial potential, demonstrating effectiveness in treating various infectious diseases. These findings underscore the significance of sulfonamide derivatives in the development of new antimicrobial agents (Ahmad & Farrukh, 2012).
Mecanismo De Acción
While the specific mechanism of action for 2-methoxy-N-methylethane-1-sulfonamide is not available, sulfonamides in general are known to inhibit the enzyme dihydropteroate synthetase, which is vital in the synthesis of folate . This allows them to play a role in treating a diverse range of disease states .
Safety and Hazards
The compound is associated with several hazard statements including H302, H315, H319, and H335 . These indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation respectively . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propiedades
IUPAC Name |
2-methoxy-N-methylethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO3S/c1-5-9(6,7)4-3-8-2/h5H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPHYBMPXQBRPKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)CCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-N-methylethane-1-sulfonamide | |
CAS RN |
1247484-95-2 |
Source


|
| Record name | 2-methoxy-N-methylethane-1-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Chloro-2-[2-(methoxyamino)ethyl]-5-(trifluoromethyl)pyridine](/img/structure/B2979857.png)


![N-[Cyano(pyridin-3-yl)methyl]prop-2-enamide](/img/structure/B2979862.png)





![4-methyl-6-phenyl-2-[(E)-3-phenylprop-2-enyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2979875.png)
![2'-Methyl[1,1'-biphenyl]-2-amine hydrochloride](/img/structure/B2979876.png)

![1-Methyl-3-[(2-methylpiperidin-1-yl)methyl]pyrazole-4-carboxylic acid](/img/structure/B2979878.png)